molecular formula C6H5ClMg B086635 Phenylmagnesium chloride CAS No. 100-59-4

Phenylmagnesium chloride

Cat. No. B086635
CAS RN: 100-59-4
M. Wt: 136.86 g/mol
InChI Key: IWCVDCOJSPWGRW-UHFFFAOYSA-M
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Description

Phenylmagnesium chloride (PhMgCl) is a Grignard reagent, which is commonly used in the synthesis of various organic compounds . It has a linear formula of C6H5MgCl and a molecular weight of 136.86 .


Synthesis Analysis

Phenylmagnesium chloride can be synthesized by reacting chlorobenzene with magnesium at reflux temperatures in the presence of catalytic amounts of an organic nitrate . Another method involves the reaction of magnesium turnings with chlorobenzene and tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of Phenylmagnesium chloride is C6H5ClMg . The compound is composed of 52.66% Carbon, 3.68% Hydrogen, 25.90% Chlorine, and 17.76% Magnesium .


Chemical Reactions Analysis

Phenylmagnesium chloride is a common Grignard reagent used in a variety of cross-coupling reactions . It can also be used as an electrolyte solution along with aluminium chloride (AlCl3) in rechargeable magnesium batteries .


Physical And Chemical Properties Analysis

Phenylmagnesium chloride exists in an equilibrium between alkyl magnesium halides (RMgX) and dialkyl magnesium (R2Mg), forming equilibrium mixtures with complicated compositions . It is soluble in ether .

Scientific Research Applications

  • Synthesis of Benzimidazoles and Indoles : Phenylmagnesium chloride is used for converting nitroarenes into nitrenes, leading to the synthesis of functionalized heterocycles like benzimidazoles and indoles. This provides a novel and mild synthesis method for these compounds (Dohle, Staubitz, & Knochel, 2003).

  • Reaction Medium Compatibility : In chemical processes involving strong bases, phenylmagnesium chloride shows compatibility with phosphonium ionic liquids, demonstrating stability over extended periods (Ramnial, Ino, & Clyburne, 2005).

  • Cross-Coupling Reactions : It plays a role in palladium metal-catalyzed cross-coupling of aryl iodides with arylmagnesium bromides, aiding in the synthesis of fluorobiphenyls (Sekiya & Ishikawa, 1977).

  • Catalysis in Phenylation : Phenylmagnesium chloride is used in manganese-catalyzed phenylation of acetylenic compounds, offering good yields and selectivity (Yorimitsu et al., 1998).

  • Synthesis of Substituted Pyridines and Diazines : It is involved in palladium-catalyzed cross-coupling reactions with halopyridines, haloquinolines, and halodiazines to synthesize substituted pyridines and diazines (Bonnet et al., 2002).

  • Influence on Stereoselectivity : The use of phenylmagnesium chloride affects the stereoselectivity in reactions where an adjacent asymmetric carbon atom is formed (Stocker et al., 1960).

  • Organometallic Compound Reactions : It reacts with titanium tetrachloride, with the order of reagent introduction influencing the reaction outcome (Boustany, Bernauer, & Jacot‐Guillarmod, 1967).

  • Nickel-Catalyzed Cross-Coupling Reactions : Phenylmagnesium chloride is a component in nickel-catalyzed cross-coupling reactions for the selective synthesis of compounds (Miyazaki et al., 2010).

properties

IUPAC Name

magnesium;benzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCVDCOJSPWGRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059215
Record name Magnesium, chlorophenyl-
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Molecular Weight

136.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solution in 73% tetrahydrofuran: Dark liquid; [MSDSonline]
Record name Magnesium, chlorophenyl-
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Record name Phenylmagnesium chloride
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Solubility

Reacts with water, Soluble in tetrahydrofuran, Soluble in ether (ethyl ether, other ethers may be used as solvents)
Record name Phenylmagnesium chloride
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Density

A solution which is about 3 molar has an approximate strength of 48%, and a density (20/4 °C) of about 1.15
Record name Phenylmagnesium chloride
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Product Name

Phenylmagnesium chloride

Color/Form

Crystals

CAS RN

100-59-4
Record name Phenylmagnesium chloride
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Record name Magnesium, chlorophenyl-
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Record name Magnesium, chlorophenyl-
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Record name Chlorophenylmagnesium
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Record name Phenylmagnesium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
H Gilman, NB St. John - … des Travaux Chimiques des Pays‐Bas, 1930 - Wiley Online Library
… It is interesting to note that the phenylmagnesium chloride solution is of a raddishdbrown … conditions for favorable yields of phenylmagnesium chloride. The method for determining the …
Number of citations: 17 onlinelibrary.wiley.com
RHF Manske, AE Ledingham - Canadian Journal of Research, 1949 - cdnsciencepub.com
… , When phenylmagnesium chloride is prepared from masnesium in chlorobenzene without … expecred diphenyl in addition to_the phenylmagnesium chloride but also traciable amounts …
Number of citations: 9 cdnsciencepub.com
EE Grinberg, VI Rakhlin, AA Petrova, MG Voronkov… - Doklady Chemistry, 2007 - Springer
… bromide as compared with phenylmagnesium chloride, the use of … of phenylmagnesium chloride to undergo the Wurtz reaction. … As a rule, the synthesis of phenylmagnesium chloride is …
Number of citations: 1 link.springer.com
CS Schoepfle, SG Trepp - Journal of the American Chemical …, 1936 - ACS Publications
May, 1930 Reaction of Triarylmethyl Halides and Phenylmagnesium Bromide 791 evaporated under reduced pressure to400 cc. Upon cooling, most of the acid crystallized. This fraction …
Number of citations: 12 pubs.acs.org
B Boduszek, HJ Shine… - The Journal of Organic …, 1989 - ACS Publications
Reaction of thianthrene cation radical perchlorate (Th,+ C104'), suspended in either ether or THF, with PhMgCl, and reaction of Th*+ C104", suspended in ether, with PhLi in C6H12/…
Number of citations: 18 pubs.acs.org
PJ Harris, JL Desorcie, HR Allcock - Journal of the Chemical Society …, 1981 - pubs.rsc.org
… With phenylmagnesium chloride, the PP linked dimer (3b) was formed exclusively at 0-66 "C (1OOyo yield by ,lP nmr analysis) and was isolated in 60% yield. Both (3a) and (3b) are air-…
Number of citations: 4 pubs.rsc.org
W Dohle, A Staubitz, P Knochel - Chemistry–A European …, 2003 - Wiley Online Library
Phenylmagnesium chloride has been used for the conversion of selected nitroarenes into nitrenes. Their insertion into a neighboring sp 2 CH bond yielded functionalized heterocycles…
I Sapountzis, P Knochel - Angewandte Chemie, 2002 - Wiley Online Library
… In a preliminary experiment, we treated 2-iodonitrobenzene (1 a) with phenylmagnesium chloride (1.1 equiv) in THF at −40 C. Within 5 min, a complete I–Mg exchange was observed, …
Number of citations: 145 onlinelibrary.wiley.com
H Gilman, RE Brown - Journal of the American Chemical Society, 1930 - ACS Publications
… Phenylmagnesium chloride has been preparedin satisfactory … time for the preparationof phenylmagnesium chloride in 85% … The solid, “individual” phenylmagnesium chloride obtained …
Number of citations: 10 pubs.acs.org
H Simuste, D Panov, A Tuulmets, BT Nguyen - Journal of organometallic …, 2005 - Elsevier
… Formation reactions of phenylmagnesium chloride and bromide in toluene in the presence of one or two equivalents of diethyl ether or THF were investigated kinetically. Also, the …
Number of citations: 13 www.sciencedirect.com

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